Boc-d-beta-hophe(4-f)-oh

Chiral purity Stereochemistry Optical rotation

Need reliable D-β-amino acid with fluorine for peptide SAR? Boc-D-β-HoPhe(4-F)-OH (CAS 218609-00-8) offers ≥98% purity, D-configuration ([α]D20 +14.5°), and 4-fluorophenyl. Benefits: • Enhances peptide stability, permeability, and target binding (cf. fluorinated DPP-4 inhibitors). • Compatible with Boc-SPPS; minimizes side reactions. • 19F NMR probe for conformational analysis. • Sourced with guaranteed quality and global shipping from BenchChem.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
Cat. No. B13389054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-beta-hophe(4-f)-oh
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)CC(=O)O
InChIInChI=1S/C25H22FNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
InChIKeyLTBGWPINKRNSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-d-beta-hophe(4-f)-oh: Product Overview


Boc-d-beta-hophe(4-f)-oh, systematically named Boc-(R)-3-amino-4-(4-fluorophenyl)butyric acid (CAS: 218609-00-8), is a protected non-proteinogenic β-amino acid derivative. It is characterized by a D-configuration, a tert-butoxycarbonyl (Boc) amine protecting group, and a 4-fluorophenyl substituent on the extended β-homophenylalanine backbone . This compound serves as a chiral building block in solid-phase and solution-phase peptide synthesis, enabling the incorporation of a fluorinated D-β-amino acid residue into peptide chains . The fluorine substitution and D-stereochemistry are key structural features that differentiate it from its L-enantiomer (CAS: 218608-97-0) and the non-fluorinated analog Boc-D-beta-homophenylalanine (CAS: 101555-61-7) .

Boc-d-beta-hophe(4-f)-oh: Substitution Limitations


Substituting Boc-d-beta-hophe(4-f)-oh with its L-enantiomer, a non-fluorinated analog, or a different β-amino acid can critically undermine peptide design due to stereochemistry-driven changes in target recognition and the profound impact of fluorine on molecular properties. The D-configuration is essential for generating specific secondary structures (e.g., D-amino acid turns) and for achieving desired interactions with chiral biological targets such as enzymes and receptors [1]. Furthermore, replacing the 4-fluorophenyl group with an unsubstituted phenyl ring (as in Boc-D-beta-homophenylalanine) eliminates the unique electronic and lipophilic effects of fluorine, which can significantly alter the peptide's proteolytic stability, membrane permeability, and binding affinity [2]. The combination of D-stereochemistry and fluorine substitution creates a unique chemical space that cannot be replicated by simpler, more generic alternatives.

Boc-d-beta-hophe(4-f)-oh: Differentiation Evidence


Enantiomeric Purity by Optical Rotation

The D-enantiomer (Boc-d-beta-hophe(4-f)-oh) and L-enantiomer (Boc-L-beta-homophenylalanine(4-F)-OH) can be unequivocally distinguished by their specific optical rotation values. This quantitative difference is critical for verifying enantiopurity and ensuring correct stereochemical assignment in peptide synthesis .

Chiral purity Stereochemistry Optical rotation

Fluorine Impact on Inhibitor Potency in DPP-4

Within a series of β-homophenylalanine-based dipeptidyl peptidase IV (DPP-4) inhibitors, the introduction and positioning of fluorine atoms on the phenyl ring have a profound and quantifiable impact on potency. A non-fluorinated lead compound (Compound 9) was optimized by adding fluorine substituents, leading to the 2,5-difluoro and 2,4,5-trifluoro analogs, which exhibited IC50 values of 270 nM and 119 nM, respectively [1]. This data provides a strong class-level inference that strategic fluorination, such as the 4-fluoro substitution in Boc-d-beta-hophe(4-f)-oh, can be a critical determinant for achieving high potency in target-derived peptides.

DPP-4 inhibitor Fluorine effect IC50

Proteolytic Stability of Fluorinated β-Peptides

β-Peptides are known for their inherent stability against common peptidases. A study investigating the proteolytic stability of β-peptides containing α-fluoro-β-amino acids demonstrated that all ten β-peptides tested were resilient to proteolysis by a selection of enzymes [1]. The introduction of a polar, sterically undemanding group (like fluorine) at the α-position of the β-amino acid did not facilitate localized or general enzymatic degradation [1]. This provides class-level evidence that incorporating fluorinated β-amino acids, such as those derived from Boc-d-beta-hophe(4-f)-oh, can yield peptide chains with high resistance to enzymatic breakdown.

Proteolytic stability β-peptides Peptidase resistance

Chemical Purity for Reproducible Synthesis

For reliable and high-fidelity peptide synthesis, the purity of the starting amino acid building block is paramount. Commercially available Boc-d-beta-hophe(4-f)-oh is offered with a purity of ≥ 98% as determined by HPLC . This high level of purity minimizes the risk of side reactions, reduces the formation of deletion sequences, and ensures consistent coupling efficiency, which is particularly important in automated solid-phase peptide synthesis (SPPS) [1].

Purity HPLC Peptide synthesis

Boc-d-beta-hophe(4-f)-oh: Application Scenarios


Enantiopure D-Peptidomimetics for Chiral Targets

This building block is ideally suited for synthesizing D-peptide sequences or peptidomimetics where the D-configuration is required for biological activity. This is common in developing protease-resistant therapeutic peptides or in designing probes that bind to chiral pockets of enzymes and receptors. The D-stereochemistry, confirmed by its specific optical rotation of [α]D20 = +14.5 ± 2° , ensures the correct three-dimensional structure is achieved.

Fluorinated Inhibitors with Enhanced Stability

The 4-fluorophenyl moiety makes this compound a strategic choice for developing inhibitors where fluorine substitution is known to enhance potency and metabolic stability. Based on class-level evidence from DPP-4 inhibitors where fluorination significantly improved IC50 values [1], researchers can use Boc-d-beta-hophe(4-f)-oh to explore similar structure-activity relationships (SAR) in their own peptide targets. Furthermore, the β-amino acid backbone confers inherent proteolytic stability [2].

High-Fidelity SPPS with Fluorinated D-β-Amino Acids

In automated or manual SPPS, the high purity (≥ 98% by HPLC) of this building block is crucial for minimizing side products and ensuring efficient coupling. Its Boc protecting group is standard for Boc-strategy SPPS. The fluorinated, D-β-amino acid residue can be introduced to modify local peptide conformation, lipophilicity, and resistance to degradation, making it valuable for creating novel peptide therapeutics, biomaterials, or biochemical tools.

19F NMR Probes for Structural Biology

The single fluorine atom in the 4-fluorophenyl group provides a sensitive and non-perturbing probe for 19F nuclear magnetic resonance (NMR) spectroscopy. Peptides incorporating this residue can be used to study protein-peptide interactions, conformational changes, and dynamics in complex biological environments. This application leverages the unique properties of fluorine as a 'reporter' atom, enabling detailed biophysical investigations without the need for isotopic labeling.

Technical Documentation Hub

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19 linked technical documents
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